molecular formula C7H8O3S B1656686 2-Methoxy-2-(thiophen-2-yl)acetic acid CAS No. 5371-94-8

2-Methoxy-2-(thiophen-2-yl)acetic acid

Cat. No. B1656686
CAS RN: 5371-94-8
M. Wt: 172.2 g/mol
InChI Key: LXHQBGCISLVPIB-UHFFFAOYSA-N
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Patent
US04221915

Procedure details

Red phosphorous (180 mg) and iodine (60 mg) were added to acetic acid (2.85 ml), and the mixture was stirred for 30 min. A solution of water (60 mg) and α-methoxy-2-thiopheneacetic acid (860 mg, 5 mmol) in acetic acid (1.5 ml) was added to this mixture and the resulting mixture was heated under reflux for 2 hr. with vigorous stirring. After cooling to room temperature, water and ethyl acetate were added thereto. After filtering off the precipitate by the use of celite, the organic layer was separated. It was washed with saturated aqueous solution of sodium chloride and dried with anhydrous magnesium sulfate. After filtration, the solution was concentrated under a reduced pressure, and the crystals which remained were recrystallized from ethyl acetate:n-hexane to give 2-thiopheneacetic acid (610 mg) melting at 62° C. (Literature value: 62°-65° C.).
[Compound]
Name
Red phosphorous
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Quantity
2.85 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
860 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.CO[CH:4]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[C:5]([OH:7])=[O:6].C(OCC)(=O)C>C(O)(=O)C.II>[S:9]1[CH:10]=[CH:11][CH:12]=[C:8]1[CH2:4][C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Red phosphorous
Quantity
180 mg
Type
reactant
Smiles
Name
Quantity
60 mg
Type
catalyst
Smiles
II
Name
Quantity
2.85 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
60 mg
Type
reactant
Smiles
O
Name
Quantity
860 mg
Type
reactant
Smiles
COC(C(=O)O)C=1SC=CC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtering off the precipitate by the use of celite
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
It was washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the crystals which remained were recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.